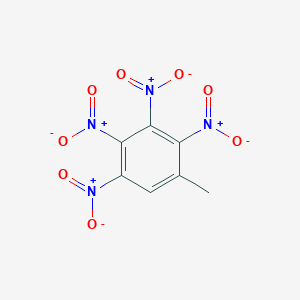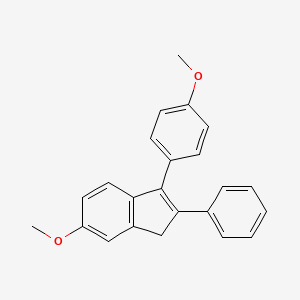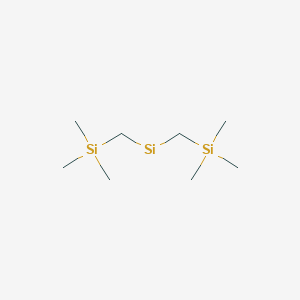
CID 18783459
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 18783459 is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 18783459 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often documented in scientific literature and patents, outlining the step-by-step procedures and conditions required for the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The methods are designed to maximize yield, purity, and efficiency while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions: CID 18783459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Applications De Recherche Scientifique
CID 18783459 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and chemical products.
Mécanisme D'action
The mechanism of action of CID 18783459 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 18783459 include those with analogous chemical structures or functional groups. These compounds may share certain properties but also exhibit unique characteristics that distinguish them from this compound.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H22Si3 |
|---|---|
Poids moléculaire |
202.52 g/mol |
InChI |
InChI=1S/C8H22Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
BZGBLRKCHWBCSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Si]C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


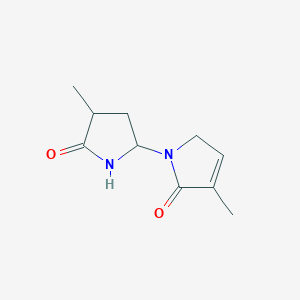
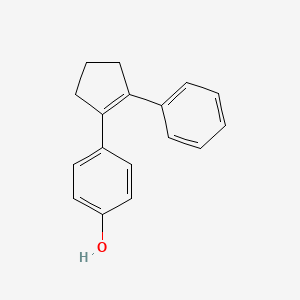
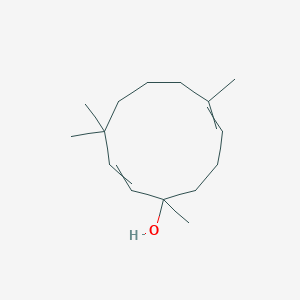

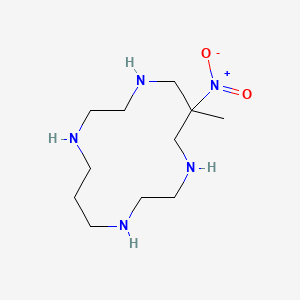
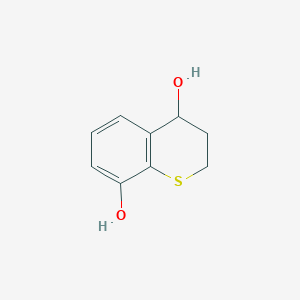
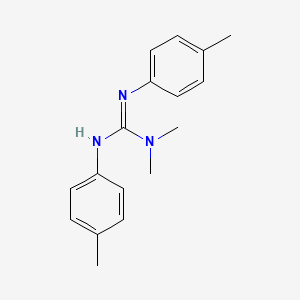
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
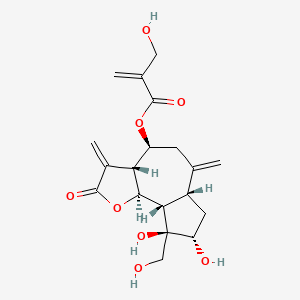
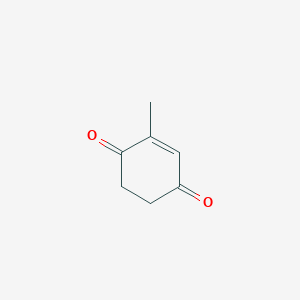
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
